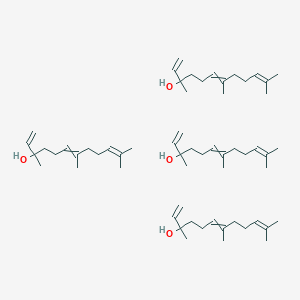

3,7,11-trimethyldodeca-1,6,10-trien-3-ol

Description

Contextualization within Sesquiterpenoid Alcohol Chemistry

Nerolidol (B1678203) is classified as a sesquiterpenoid alcohol. scienceopen.comtrulieve.com Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units, giving them a 15-carbon backbone (C15H26O). ontosight.airesearchgate.net As a tertiary allylic alcohol, the structure of nerolidol features a hydroxyl group (-OH) at the third carbon position, which is a chiral center. chemicalbook.comfoodb.ca This structural complexity gives rise to various isomeric forms, which is a key focus of research in its chemical and biological characterization. scienceopen.com The study of nerolidol contributes to the broader understanding of sesquiterpenoid chemistry, including their biosynthesis, ecological roles, and potential pharmacological activities. nih.gov

Significance in Natural Systems and Academic Inquiry

In nature, nerolidol plays a role in plant defense mechanisms against herbivores and pathogens. scienceopen.comnih.gov It is synthesized as an intermediate in the production of other volatile compounds that protect plants from damage. scienceopen.com Its presence in a wide array of plants, such as Baccharis dracunculifolia, Elettaria cardamomum, and Piper aleyreanum, underscores its ecological importance. nih.gov

Academic inquiry into nerolidol is multifaceted. Researchers are exploring its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.aitrulieve.com Its chemical properties and the synthesis of its various isomers are also active areas of investigation, as these different forms can exhibit distinct biological effects. researchgate.neteybna.com

Isomeric Forms and Stereochemical Considerations in Research on 3,7,11-trimethyldodeca-1,6,10-trien-3-ol

The chemical structure of this compound allows for several stereoisomers due to a chiral center at the C-3 position and a double bond at the C-6 position. scienceopen.comresearchgate.net This results in four distinct stereoisomers, which are the subject of detailed scientific investigation. researchgate.netuni-frankfurt.de The different spatial arrangements of the atoms in these isomers can lead to variations in their physical, chemical, and biological properties.

trans-Nerolidol, or (6E)-nerolidol, is one of the two geometric isomers of nerolidol, distinguished by the trans configuration of the substituents around the double bond at the C-6 position. scienceopen.comontosight.ai This isomer is a colorless liquid with a woody, floral scent. ontosight.ai It is a significant component in the essential oils of various plants and has been the subject of research for its potential biological activities. ontosight.aitrulieve.comeybna.com

cis-Nerolidol (B191965), or (6Z)-nerolidol, is the other geometric isomer, featuring a cis configuration at the C-6 double bond. scienceopen.comthegoodscentscompany.com Like its trans counterpart, it is a sesquiterpene alcohol found in various plants. medchemexpress.comchemicalbook.com Research has also focused on the biological properties of cis-nerolidol, including its antioxidant and antibacterial activities. medchemexpress.com

The presence of a chiral center at the C-3 position means that both trans- and cis-nerolidol can exist as a pair of enantiomers: (3R) and (3S). researchgate.net These enantiomers are non-superimposable mirror images of each other. The separation and characterization of these individual enantiomers are crucial in research, as they can exhibit different biological activities and sensory properties. researchgate.netuni-frankfurt.de For instance, the naturally occurring (R)-enantiomer of trans-nerolidol has been a subject of study in the context of insect chemical communication. researchgate.net

Interactive Data Table of Nerolidol Isomers

| Isomer Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| trans-Nerolidol | (6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | 40716-66-3 | C15H26O | 222.37 |

| cis-Nerolidol | (6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | 3790-78-1 | C15H26O | 222.37 |

| (3R,6Z)-Nerolidol | (3R,6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | 132958-73-7 | C15H26O | 222.37 |

| (3S,6Z)-Nerolidol | (3S,6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | 142-50-7 | C15H26O | 222.37 |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C60H104O4 |

|---|---|

Molecular Weight |

889.5 g/mol |

IUPAC Name |

3,7,11-trimethyldodeca-1,6,10-trien-3-ol |

InChI |

InChI=1S/4C15H26O/c4*1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h4*6,9,11,16H,1,7-8,10,12H2,2-5H3 |

InChI Key |

GMWKQPCALHSIAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C |

Origin of Product |

United States |

Biosynthesis of 3,7,11 Trimethyldodeca 1,6,10 Trien 3 Ol

Precursor Compounds and Metabolic Pathways for Nerolidol (B1678203) Synthesis

The biosynthesis of nerolidol, like all sesquiterpenes, originates from the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov The condensation of these units leads to the formation of the direct precursor for all sesquiterpenes. nih.gov

Farnesyl Diphosphate (FPP) as a Key Intermediate in Nerolidol Biosynthesis

Farnesyl diphosphate (FPP), a C15 isoprenoid, is the immediate precursor for the synthesis of nerolidol. researchgate.netwikipedia.org FPP is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). researchgate.net The availability of FPP is a critical factor that can influence the production of nerolidol. nih.gov In some organisms, the introduction of a nerolidol synthase (NES) and an overexpressed copy of FPPS can redirect the metabolic flux towards the production of nerolidol. researchgate.net

Isoprenoid Pathway Contributions (Mevalonate Pathway and MEP Pathway)

The universal five-carbon precursors for all terpenoids, IPP and DMAPP, are synthesized through two independent pathways in higher plants, which are localized in different cellular compartments. nih.gov

The Mevalonate (B85504) (MVA) pathway , located in the cytosol, is traditionally associated with the production of sesquiterpenes. researchgate.netwikipedia.org This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. researchgate.netunivie.ac.at Subsequent phosphorylation and decarboxylation steps yield IPP. wikipedia.org

The 2-C-methyl-D-erythritol 4-phosphate (MEP) or non-mevalonate pathway is localized in the plastids. nih.govresearchgate.net This pathway is generally responsible for the biosynthesis of monoterpenes, diterpenes, and carotenoids. researchgate.net However, studies have shown that there can be cross-talk between the two pathways, with the MEP pathway providing precursors for cytosolic sesquiterpene synthesis in some cases. nih.gov For instance, in snapdragon flowers, the plastid-localized MEP pathway is the active route for the formation of nerolidol, with IPP being exported from the plastids to the cytosol. nih.gov

| Pathway | Cellular Location | Primary Products | Contribution to Nerolidol |

| Mevalonate (MVA) Pathway | Cytosol | Sesquiterpenes, Triterpenes, Sterols | Traditionally considered the primary source of FPP for nerolidol synthesis. |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Monoterpenes, Diterpenes, Carotenoids | Can contribute to nerolidol synthesis through the export of IPP to the cytosol in some plant species. |

Enzymatic Mechanisms and Catalysis in Nerolidol Production

The final and committed step in the biosynthesis of nerolidol is catalyzed by a specific class of enzymes known as terpene synthases.

Nerolidol Synthase (NES) Activity and Substrate Specificity

Nerolidol synthase (NES) is the key enzyme responsible for the conversion of FPP to nerolidol. acs.orgwikipedia.org This enzyme catalyzes the diphosphate cleavage of FPP, followed by the quenching of the resulting carbocation with a water molecule to form the alcohol nerolidol. wikipedia.org Some nerolidol synthases are bifunctional, meaning they can also utilize geranyl diphosphate (GPP), the C10 precursor of monoterpenes, to produce linalool (B1675412). researchgate.netnih.gov The specificity of these enzymes for either FPP or GPP can vary between different organisms and even within different tissues of the same plant. nih.govnih.gov For example, a nerolidol/linalool synthase from grapes was found to convert both FPP to (E)-nerolidol and GPP to (3S)-linalool in vitro. nih.gov In some cases, the expression of the NES gene correlates with the accumulation of nerolidol. nih.gov

Structural and Mechanistic Investigations of Terpene Synthases

Terpene synthases (TPSs), including nerolidol synthase, are a diverse family of enzymes that share a common structural fold, typically consisting of α-helices. nih.gov The active site of these enzymes is a hydrophobic pocket that accommodates the isoprenyl diphosphate substrate. The conformation of this active site plays a crucial role in determining the specific terpene product formed. acs.org Structural analyses of various terpene synthases have revealed that specific amino acid residues within the active site are critical for catalysis and product specificity. acs.orgnih.gov For instance, in some microbial terpene synthases, a bulky tyrosine residue is associated with the production of linear products like linalool and nerolidol, whereas an asparagine at the same position often leads to cyclized products. acs.org

Divalent Metal Ion Cofactor Requirements and Active Site Dynamics

The catalytic activity of class I terpene synthases, which includes nerolidol synthase, is dependent on the presence of divalent metal ion cofactors, most commonly magnesium (Mg²⁺) or manganese (Mn²⁺). iastate.eduresearchgate.netuniprot.org These metal ions are typically coordinated by conserved aspartate-rich motifs within the active site, such as the DDXXD motif. nih.goviastate.edu The metal ions play a crucial role in binding the diphosphate moiety of the substrate (FPP) and facilitating its cleavage to initiate the carbocation cascade that leads to the final product. nih.govnih.gov It is believed that a trinuclear metal cluster is formed in the active site, which is essential for catalysis. nih.govoup.com The binding of the substrate and the metal ion cofactors can induce conformational changes in the enzyme, leading to the closure of the active site to shield the reactive carbocation intermediates from the aqueous environment. nih.gov

| Feature | Description |

| Enzyme | Nerolidol Synthase (NES) |

| Substrate | Farnesyl Diphosphate (FPP) |

| Product | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol (Nerolidol) |

| Cofactors | Divalent metal ions (e.g., Mg²⁺, Mn²⁺) |

| Key Active Site Motifs | Aspartate-rich motifs (e.g., DDXXD) |

Genetic Regulation and Transcriptional Control of Nerolidol Biosynthesis Genes

The production of nerolidol is tightly regulated at the genetic level, primarily through the transcriptional control of nerolidol synthase (NES) genes. The expression of these genes is influenced by a combination of developmental cues and environmental stimuli, ensuring that nerolidol is synthesized in specific tissues, at particular times, and often in response to external pressures such as herbivory or pathogen attack.

Several transcription factors are known to modulate the expression of terpene synthase genes. For instance, in Arabidopsis thaliana, the bZIP transcription factor HY5 has been shown to be a positive regulator of the terpene synthase gene AtTPS03, which is involved in light-mediated transcriptional regulation. acs.org Similarly, the transcription factor AtMYC2 interacts with DELLA proteins to regulate the expression of sesquiterpene synthase genes in Arabidopsis flowers. researchgate.net In the monocot Freesia hybrida, the coordinated action of two transcription factors, FhMYB21L2 and FhMYC2, actively regulates the transcription of the linalool synthase gene FhTPS1, which is closely related to nerolidol synthesis. researchgate.net

Environmental factors also play a crucial role in the regulation of nerolidol biosynthesis genes. Light is a significant factor, as demonstrated by the light-regulated expression of AtTPS03 in Arabidopsis. acs.org Furthermore, abiotic stressors such as UV-B radiation can influence the production of nerolidol in peach (Prunus persica) fruits by modulating the expression of the PpTPS1 gene. nih.gov Biotic stressors, such as herbivore damage, are potent inducers of nerolidol synthase gene expression. In maize (Zea mays), for example, the transcript levels of the tps1 gene are elevated following herbivory, mechanical damage, and treatment with elicitors, leading to the production of nerolidol as part of the plant's defense response. acs.orgresearcher.life

The regulation of precursor availability is another critical control point. Nerolidol is synthesized from FPP, which is produced through the mevalonate (MVA) pathway in the cytosol. The expression of genes encoding key enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR), can modulate the flux of FPP and consequently affect nerolidol production, as observed in kiwifruit (Actinidia chinensis) flowers. researcher.life

Table 1: Factors Influencing the Regulation of Nerolidol Biosynthesis Genes

| Regulatory Factor | Organism(s) | Gene(s) Affected | Effect on Nerolidol Biosynthesis |

|---|---|---|---|

| Transcription Factors | |||

| HY5 | Arabidopsis thaliana | AtTPS03 | Positive regulation |

| AtMYC2 | Arabidopsis thaliana | Sesquiterpene synthase genes | Regulation |

| FhMYB21L2 & FhMYC2 | Freesia hybrida | FhTPS1 (Linalool synthase) | Aggressive regulation |

| Environmental Stimuli | |||

| Light | Arabidopsis thaliana | AtTPS03 | Induction |

| UV-B Radiation | Prunus persica (Peach) | PpTPS1 | Regulation |

| Herbivory/Damage | Zea mays (Maize) | tps1 | Upregulation |

| Metabolic Precursors |

In Vivo Biosynthesis of Nerolidol in Diverse Organisms (Non-human Models)

The in vivo production of nerolidol has been identified and characterized in a variety of organisms, highlighting the widespread importance of this sesquiterpenoid. The specific enzymes and regulatory pathways can vary significantly between different species.

Fragaria vesca (Strawberry): In cultivated strawberry (Fragaria × ananassa), the gene FaNES1 (Fragaria ananassa Nerolidol Synthase1) is responsible for the production of both linalool and nerolidol. researchgate.net The recombinant FaNES1 enzyme can utilize geranyl diphosphate (GPP) to produce linalool and farnesyl diphosphate (FPP) to generate nerolidol. researchgate.net Notably, FaNES1 is highly expressed in the ripe fruit receptacle tissue, and its expression correlates with the emission of (3S)-E-nerolidol. researchgate.net This specific expression pattern suggests a key role for this gene in producing the characteristic flavor and aroma profile of cultivated strawberries. researchgate.net

Maize (Zea mays): Maize plants produce (E)-nerolidol, particularly in response to herbivore damage, as a component of their indirect defense mechanism. acs.orgresearcher.life The gene terpene synthase 1 (tps1) encodes a sesquiterpene synthase that catalyzes the formation of (E)-β-farnesene, (E,E)-farnesol, and (3R)-(E)-nerolidol from FPP. acs.orgresearcher.life The expression of tps1 is inducible, with transcript levels increasing significantly after insect feeding or mechanical wounding. researcher.life The produced (E)-nerolidol can be further converted to (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a volatile compound that attracts natural enemies of the herbivores. nih.gov

Kiwifruit (Actinidia chinensis): The flowers of kiwifruit produce (E)-nerolidol as a major volatile compound. nih.gov A specific gene, AcNES1 (Actinidia chinensis nerolidol synthase 1), has been identified and functionally characterized. nih.gov The AcNES1 enzyme, localized in the cytoplasm, converts FPP to (S)-(E)-nerolidol. nih.gov The expression of AcNES1 in flowers correlates directly with the accumulation and emission of (E)-nerolidol. nih.gov The biosynthesis of nerolidol in kiwifruit flowers is also influenced by the availability of the FPP precursor pool, which is competitively used for the synthesis of other compounds like (E,E)-farnesol. nih.gov

Streptomyces clavuligerus: This soil bacterium is known for producing various secondary metabolites. Research has identified and characterized a bifunctional linalool/nerolidol synthase from S. clavuligerus. researchgate.net This enzyme is capable of converting GPP to linalool and FPP to nerolidol, demonstrating the bacterium's capacity for in vivo nerolidol biosynthesis. researchgate.net

Table 2: Nerolidol Synthase Genes in Various Plant and Bacterial Systems

| Organism | Gene/Enzyme | Product(s) | Substrate(s) | Tissue/Condition of Expression |

|---|---|---|---|---|

| Fragaria vesca (Strawberry) | FaNES1 | (3S)-E-nerolidol, S-linalool | FPP, GPP | Ripe fruit receptacle |

| Zea mays (Maize) | tps1 | (3R)-(E)-nerolidol, (E)-β-farnesene, (E,E)-farnesol | FPP | Herbivore-damaged leaves |

| Actinidia chinensis (Kiwifruit) | AcNES1 | (S)-(E)-nerolidol, Linalool | FPP, GPP | Flowers |

The biosynthesis of nerolidol is not limited to plants. Various fungi and bacteria possess the genetic machinery to produce this sesquiterpenoid. Fungal terpene synthases, in particular, show significant diversity and have been identified through genome mining. rsc.org For example, bifunctional linalool/nerolidol synthases (LNSs) have been identified in several mushroom species, including Agrocybe aegerita and Agrocybe pediades. nih.gov These enzymes can utilize both GPP and FPP to produce linalool and nerolidol, respectively. nih.gov Furthermore, terpene synthase genes that likely originated from bacteria through horizontal gene transfer have been found in entomopathogenic fungi, contributing to their terpenoid diversity, which includes nerolidol. nih.gov

Candida albicans: This dimorphic fungus is a significant opportunistic human pathogen. While C. albicans is known to produce the related sesquiterpenoid farnesol (B120207), which acts as a quorum-sensing molecule, direct in vivo biosynthesis of nerolidol by this organism is not well-documented. asm.org Research on C. albicans has largely focused on the potent antifungal effects of externally supplied nerolidol, which can disrupt the fungal cell membrane and inhibit biofilm formation. nih.govoup.comnih.gov The biosynthetic pathway in C. albicans produces FPP, the precursor for nerolidol, but the primary documented downstream product is farnesol. asm.org

As mentioned in the plant systems section, the bacterium Streptomyces clavuligerus possesses a characterized linalool/nerolidol synthase, confirming its role as a bacterial system capable of in vivo nerolidol biosynthesis. researchgate.net

Chemical Synthesis and Derivatization of 3,7,11 Trimethyldodeca 1,6,10 Trien 3 Ol

Synthetic Methodologies for Nerolidol (B1678203) Isomers

The chemical structure of nerolidol features a chiral center at the C-3 position and a double bond at the C-6 position, giving rise to several stereoisomers. Synthetic strategies are often designed to control the geometry of this double bond (E or Z) and the stereochemistry of the chiral center (R or S).

Total Synthesis Approaches to 3,7,11-trimethyldodeca-1,6,10-trien-3-ol

Total synthesis of nerolidol is crucial for producing quantities beyond what can be economically extracted from natural sources. However, traditional chemical synthesis routes can be expensive and may result in low yields. google.com

One established industrial method begins with the conversion of linalool (B1675412) to geranylacetone (B162166). This transformation can be achieved via the Carroll reaction, where linalool is treated with diketene (B1670635) or ethyl acetoacetate. wikipedia.org Another approach is the Claisen rearrangement, involving the reaction of linalool with isopropenyl ether in the presence of an acidic catalyst. google.com The resulting geranylacetone is then reacted with a vinyl Grignard reagent or undergoes ethynylation followed by selective partial hydrogenation with a Lindlar catalyst to yield nerolidol. wikipedia.orggoogle.com A significant drawback of this particular pathway is the production of a mixture of cis- and trans-isomers, typically in a 4:6 ratio, which requires subsequent purification. google.com

| Step | Reagents/Reaction | Intermediate/Product | Key Outcome |

| 1 | Linalool + Diketene or Ethyl Acetoacetate | Geranylacetone | Formation of the C13 ketone precursor. wikipedia.org |

| 2a | Geranylacetone + Acetylene | Dehydronerolidol | Addition of a two-carbon unit. wikipedia.org |

| 2b | Dehydronerolidol + Lindlar Catalyst | Nerolidol | Selective hydrogenation to the final product. wikipedia.org |

Enantioselective Synthesis Strategies for Nerolidol Chiral Forms

A highly efficient three-step enantioselective synthesis has been developed starting from commercially available (E,E)-farnesol. researchgate.net This method provides access to enantiomerically pure (R)- and (S)-trans-nerolidol in excellent yields, often exceeding 80%. The key steps are outlined below: researchgate.net

Sharpless Asymmetric Epoxidation : (E,E)-farnesol is treated with either (-) or (+) diethyl tartrate to produce (2R,3R)-epoxy farnesol (B120207) or (2S,3S)-epoxy farnesol, respectively.

Triflate Formation : The resulting epoxy alcohol is quantitatively converted into a labile triflate.

Reduction : The triflate is then reduced using activated zinc in a mixture of diethyl ether and acetic acid to yield the target enantiomer of trans-nerolidol.

Another advanced approach involves the divergent asymmetric synthesis of nerolidol-type sesquiterpenoids from trans,trans-farnesyl acetate (B1210297). nii.ac.jp This strategy utilizes the cyclization of diepoxide precursors under controlled acidic or neutral conditions to create various complex analogs. nii.ac.jp

Synthesis from Related Terpenoid Precursors (e.g., Linalool, Farnesol)

Nerolidol can be synthesized from other readily available terpenoid alcohols, which serve as convenient starting materials.

From Linalool: As previously mentioned in section 3.1.1, linalool is a common precursor for nerolidol. The synthesis was initially developed as an intermediate step in the production of geranyl esters from linalool. wikipedia.org The process hinges on the Carroll reaction to produce a mixture of (E)- and (Z)-geranylacetone, which is subsequently converted to the corresponding nerolidol isomers. wikipedia.org

From Farnesol: Farnesol, a constitutional isomer of nerolidol, can be converted to nerolidol through isomerization. google.com Acid-catalyzed cyclization of farnesol can also lead to nerolidol, though this often produces a mixture of substances including α-bisabolol. researchgate.netscispace.com A patented method describes the selective isomerization of farnesol to nerolidol in the presence of α-bisabolol using a specific catalyst, which allows for easier separation of the final product. google.com Furthermore, the enantioselective synthesis described in section 3.1.2 demonstrates a highly effective conversion of (E,E)-farnesol into specific chiral forms of nerolidol. researchgate.net

Chemoenzymatic Synthesis Research in Nerolidol Production

Chemoenzymatic and microbial synthesis routes offer a sustainable and highly specific alternative to traditional chemical methods. These approaches leverage the precision of enzymes to produce specific isomers, often overcoming the challenges of low yields and difficult purification associated with chemical synthesis. google.com

The biosynthesis of nerolidol in nature starts from farnesyl diphosphate (B83284) (FPP), the universal precursor to sesquiterpenes. researchgate.net Specialized enzymes known as terpene synthases (TPS) or, more specifically, nerolidol synthases (NES), catalyze the conversion of FPP to nerolidol.

Key research findings in this area include:

Identification of Nerolidol Synthases : In snapdragon (Antirrhinum majus), two nerolidol/linalool synthases (AmNES/LIS-1 and AmNES/LIS-2) have been identified. AmNES/LIS-1 is located in the cytosol and is responsible for nerolidol biosynthesis from FPP. wikipedia.org

Enzyme Specificity : (E)-nerolidol synthase is responsible for converting FPP into (3S)-(E)-nerolidol. wikipedia.org Enzymes that produce other stereoisomers, such as (3R,6E)-nerolidol synthase, have also been characterized.

Microbial Cell Factories : To improve production yields, researchers are engineering microbial hosts like yeast (Saccharomyces cerevisiae). google.com By introducing genes for nerolidol synthases and optimizing the host's metabolic pathways, it is possible to achieve higher titers of nerolidol from inexpensive carbon sources like glucose. google.com One patented method involves using a yeast strain that lacks a functional squalene (B77637) synthase, causing the precursor FPP to accumulate and become available for conversion to nerolidol. patsnap.com Adjusting the pH of the culture medium to be more acidic can further enhance the production of nerolidol over farnesol. patsnap.com

| Enzyme/System | Precursor | Product | Source/Organism |

| AmNES/LIS-1 | Farnesyl Diphosphate (FPP) | Nerolidol | Snapdragon (Antirrhinum majus) wikipedia.org |

| (E)-nerolidol synthase | Farnesyl Diphosphate (FPP) | (3S)-(E)-Nerolidol | Various Plants wikipedia.org |

| Engineered Yeast | Glucose (via metabolic pathway) | Nerolidol | Saccharomyces cerevisiae google.com |

Derivatization Strategies for Nerolidol Analog Development

Derivatization of the nerolidol scaffold is a strategy to create novel compounds with potentially enhanced or new biological activities. These strategies often involve modifying the alcohol group or the double bonds within the molecule.

Synthesis of Dihydrofarnesol Derivatives and Related Compounds

The development of nerolidol analogs includes the synthesis of related acyclic terpenoids and more complex cyclic structures.

Synthesis of Dihydrofarnesol: While direct synthesis from nerolidol is not extensively documented, a logical derivatization pathway involves the isomerization of nerolidol to its more stable isomer, farnesol. This conversion can be achieved using acid catalysts. The resulting farnesol can then undergo selective catalytic hydrogenation of the C2-C3 double bond to yield 2,3-dihydrofarnesol.

Synthesis of Cyclic Ether Analogs: A divergent synthesis strategy has been established to create nerolidol-type sesquiterpenoids containing five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) ether rings. nii.ac.jp This synthesis starts with trans,trans-farnesyl acetate, a derivative of the related terpenoid farnesol. The key step is the cyclization of diepoxide precursors, where the reaction conditions (acidic vs. neutral) dictate the size of the resulting ether ring. nii.ac.jp This research has not only produced novel nerolidol analogs but has also led to the structural revision of previously isolated natural products. nii.ac.jp

Chemical Modifications for Enhanced Stability or Specific Reactivity

The chemical structure of this compound, commonly known as nerolidol, features a tertiary allylic alcohol and three carbon-carbon double bonds. These functional groups offer multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives with altered stability, reactivity, and biological properties. Researchers have explored various strategies, including cyclization, oxidation, and esterification, to modify the parent molecule for specific applications or to synthesize other valuable compounds.

One of the most significant chemical modifications of nerolidol is its acid-catalyzed intramolecular cyclization to produce α-bisabolol, a monocyclic sesquiterpene alcohol of high value in the cosmetic and pharmaceutical industries. scispace.com This transformation not only alters the molecular architecture but also yields a compound with a distinct set of properties. The reaction is typically promoted by strong acids, though environmentally benign catalysts like heteropoly acids (e.g., H₃PW₁₂O₄₀) have been shown to be effective, affording α-bisabolol in yields of 55-60% from nerolidol. scispace.comresearchgate.net The nature of the solvent significantly influences the reaction pathway and product selectivity, with acetone (B3395972) being a suitable medium for this transformation. scispace.com This cyclization represents a key strategy for converting a readily available acyclic precursor into a more complex and commercially desirable cyclic structure.

Oxidation reactions introduce new functional groups into the nerolidol scaffold, leading to derivatives with specific reactivity. For instance, microbial biotransformation of trans-nerolidol using organisms like Aspergillus niger and Rhodococcus rubropertinctus can achieve ω-hydroxylation, yielding 12-hydroxy-trans-nerolidol. tandfonline.com Further oxidation can produce the corresponding 12-carboxylic acid of trans-nerolidol. tandfonline.com Another oxidative modification is ozonolysis, which cleaves the carbon-carbon double bonds. acs.org The reaction of nerolidol with ozone leads to the formation of Criegee intermediates, which are highly reactive and can participate in subsequent atmospheric or synthetic chemical transformations. acs.org

The tertiary hydroxyl group of nerolidol can be modified through esterification to enhance stability or to create derivatives with different properties. For example, nerolidol can be reacted with an orthoacetic acid ester to yield farnesylacetic acid esters. google.com The formation of nerolidyl acetate is another common esterification reaction. researchgate.net This modification protects the hydroxyl group, which can prevent undesirable side reactions such as dehydration, which often occurs under acidic conditions. scispace.com

Furthermore, nerolidol can undergo etherification reactions. Phenylselenyl-induced cyclization has been used to convert terpenic alcohols like nerolidol into corresponding cyclic ethers. researchgate.net Additionally, a divergent synthesis approach starting from trans,trans-farnesyl acetate can produce nerolidol-type sesquiterpenoids containing either a five-membered tetrahydrofuran (B95107) (THF) or a six-membered tetrahydropyran (B127337) (THP) ring through the cyclization of diepoxide precursors under acidic or neutral conditions, respectively. oup.comoup.com These modifications introduce a stable ether linkage and create complex heterocyclic structures.

The table below summarizes various chemical modifications of this compound.

| Modification Type | Reagents/Catalysts | Resulting Product(s) | Purpose/Significance |

|---|---|---|---|

| Cyclization | Heteropoly acid (H₃PW₁₂O₄₀), Mineral acids | α-Bisabolol, Bisabolenes | Synthesis of high-value cosmetic/pharmaceutical ingredient. scispace.com |

| Microbial Oxidation | Aspergillus niger, Rhodococcus rubropertinctus | 12-hydroxy-trans-nerolidol, 12-carboxylic acid of trans-nerolidol | Introduction of new functional groups for specific reactivity. tandfonline.com |

| Ozonolysis | Ozone (O₃) | Criegee intermediates, various cleavage products | Creates highly reactive intermediates for further synthesis. acs.org |

| Esterification | Orthoacetic acid esters, Acetic anhydride | Farnesylacetic acid esters, Nerolidyl acetate | Protection of hydroxyl group, enhanced stability. google.comresearchgate.net |

| Cycloetherification | Phenylselenylating agents, Acidic/Neutral conditions on diepoxide precursors | Cyclic ethers (e.g., Tetrahydrofuran or Tetrahydropyran derivatives) | Formation of stable heterocyclic structures. researchgate.netoup.comoup.com |

Biometabolic Transformations and Degradation Pathways of 3,7,11 Trimethyldodeca 1,6,10 Trien 3 Ol

Oxidative Degradation Mechanisms in Biological Systems

In biological systems, nerolidol (B1678203) is subject to oxidative degradation, primarily through microbial and plant metabolic pathways. These transformations typically involve the introduction of oxygen-containing functional groups, which increases the polarity of the molecule and facilitates further metabolism or excretion.

Microorganisms play a significant role in the biotransformation of nerolidol. For instance, incubation of trans-nerolidol with the fungus Aspergillus niger and the bacterium Rhodococcus rubropertinctus has been shown to yield 12-hydroxy-trans-nerolidol. tandfonline.com The bacterium Rhodococcus rubropertinctus can further oxidize this initial metabolite to the corresponding 12-carboxylic acid of trans-nerolidol. tandfonline.com Another example of microbial degradation is seen with the bacterium Alcaligenes eutrophus, which metabolizes nerolidol into geranylacetone (B162166) and (S)-(+)-geranylacetol as major products through an oxidative pathway. nih.gov

In plants, nerolidol can also undergo oxidative degradation. In kiwifruit (Actinidia chinensis) flowers, for example, terpene metabolites such as (E)- and (Z)-geranyl acetone (B3395972) and 4,8-dimethyl-1,3,7-nonatriene have been identified, which are presumed to be oxidative degradation products of (E)-nerolidol. nih.gov The antioxidant properties of nerolidol itself suggest its interaction with reactive oxygen species (ROS), which can lead to its degradation while protecting cells from oxidative damage. nih.govmdpi.com Nerolidol has been shown to scavenge free radicals, prevent lipid peroxidation, and enhance the production of antioxidant enzymes. mdpi.com

Table 1: Documented Oxidative Metabolites of Nerolidol in Biological Systems

| Metabolizing Organism | Metabolite | Reference |

|---|---|---|

| Aspergillus niger | 12-hydroxy-trans-nerolidol | tandfonline.com |

| Rhodococcus rubropertinctus | 12-hydroxy-trans-nerolidol | tandfonline.com |

| 12-carboxylic acid of trans-nerolidol | ||

| Alcaligenes eutrophus | Geranylacetone | nih.gov |

| (S)-(+)-geranylacetol | ||

| Actinidia chinensis (Kiwifruit) | (E)- and (Z)-Geranyl acetone, 4,8-dimethyl-1,3,7-nonatriene | nih.gov |

Enzymatic Degradation Pathways of Nerolidol

The metabolic conversion of nerolidol is mediated by various enzymes, with cytochrome P450 (CYP) monooxygenases playing a pivotal role. nih.govnih.gov These enzymes are central to Phase I metabolism, catalyzing a range of oxidative reactions to metabolize xenobiotics. nih.gov While some studies have shown that nerolidol can inhibit certain CYP activities (specifically the CYP1A, CYP2B, and CYP3A subfamilies), this interaction underscores the compound's processing by this enzymatic system. nih.govnih.gov

A key enzymatic degradation pathway for nerolidol involves the epoxidation of one of its double bonds, followed by cleavage of the molecule. nih.gov Cytochrome P450 enzymes are well-known catalysts for such epoxidation reactions on alkene substrates. caltech.edu This pathway is particularly significant for the terminal double bond of nerolidol.

The proposed mechanism, based on studies with Alcaligenes eutrophus, involves several steps:

Epoxidation : The terminal double bond (C1-C2) of nerolidol is oxidized to form 1,2-epoxynerolidol. nih.gov This reaction is consistent with the known function of cytochrome P450 monooxygenases. caltech.eduresearchgate.net

Epoxide Ring Opening : The epoxide ring is opened, likely catalyzed by an epoxide hydrolase, to form the corresponding vicinal diol, 1,2-dihydroxynerolidol. nih.govspringernature.com

Oxidative Cleavage : The bond between C-2 and C-3 is cleaved, a reaction analogous to periodate (B1199274) oxidation of diols. nih.gov This cleavage results in the formation of geranylacetone as a major metabolite. nih.gov

This pathway effectively shortens the carbon chain of the sesquiterpene, transforming it into a smaller, more easily metabolized ketone.

Table 2: Proposed Pathway of Nerolidol Degradation via Epoxidation and Cleavage

| Step | Reactant | Enzyme Class (Proposed) | Product | Reference |

|---|---|---|---|---|

| 1 | Nerolidol | Cytochrome P450 Monooxygenase | 1,2-Epoxynerolidol | nih.govcaltech.edu |

| 2 | 1,2-Epoxynerolidol | Epoxide Hydrolase | 1,2-Dihydroxynerolidol | nih.govspringernature.com |

| 3 | 1,2-Dihydroxynerolidol | (Not specified) | Geranylacetone | nih.gov |

Photodegradation and Environmental Fates of Nerolidol

As a biogenic volatile organic compound (bVOC), nerolidol released into the atmosphere is subject to chemical degradation initiated by sunlight (photodegradation). reading.ac.uk Its environmental fate is largely determined by its high reactivity with atmospheric oxidants. reading.ac.ukacs.org Nerolidol is a triolefin, containing three carbon-carbon double bonds, which makes it particularly susceptible to attack by ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). reading.ac.ukacs.org

The reaction with ozone (ozonolysis) is a significant degradation pathway. acs.org This reaction proceeds rapidly, leading to a very short atmospheric lifetime for nerolidol, estimated to be on the order of minutes, similar to other reactive sesquiterpenes. acs.org The ozonolysis of nerolidol's double bonds leads to the formation of highly reactive Criegee intermediates. acs.org These intermediates are important in atmospheric chemistry as they can influence HOx (OH + HO₂) cycles and contribute to the formation of new aerosol particles. acs.org

The reaction of nerolidol with OH radicals during the daytime and NO₃ radicals at night also contributes to its rapid removal from the atmosphere. reading.ac.uk These degradation processes transform nerolidol into various smaller, oxygenated compounds, altering its chemical properties and disrupting its potential role in ecological signaling. reading.ac.uk

Table 3: Key Factors in the Environmental Fate of Nerolidol

| Degradation Process | Primary Reactant | Key Intermediates/Products | Significance | Reference |

|---|---|---|---|---|

| Ozonolysis | Ozone (O₃) | Criegee Intermediates, Carbonyls | Major atmospheric degradation pathway, leads to secondary organic aerosol formation. | acs.org |

| Photooxidation (Daytime) | Hydroxyl Radical (OH) | Oxygenated volatile organic compounds | Rapid degradation during the day. | reading.ac.uk |

| Oxidation (Nighttime) | Nitrate Radical (NO₃) | Nitrated organic compounds | Significant degradation pathway in the absence of sunlight. | reading.ac.uk |

Ecological and Inter Organismal Roles of 3,7,11 Trimethyldodeca 1,6,10 Trien 3 Ol

Role in Plant Defense Mechanisms Against Herbivores and Pathogens

Plants employ a sophisticated arsenal (B13267) of chemical defenses to protect themselves from herbivores and pathogens. Nerolidol (B1678203) is a crucial component of these defense strategies, acting both directly and indirectly to mitigate threats.

Induction of Plant Defense Signaling Pathways (e.g., MAPK, WRKY, Jasmonic Acid, Abscisic Acid)

As a volatile signal, (E)-nerolidol can trigger a cascade of defense responses within the plant. Exposure to (E)-nerolidol activates mitogen-activated protein kinase (MAPK) and WRKY transcription factors. These signaling components are integral to plant immunity, and their activation leads to an increase in the levels of key defense-related phytohormones, including jasmonic acid and abscisic acid.

The activation of these signaling pathways results in a heightened state of defense. For instance, in tea plants, the induction of these pathways by (E)-nerolidol leads to the accumulation of defense-related chemicals that provide broad-spectrum resistance against both the insect pest Empoasca onukii and the fungal pathogen Colletotrichum fructicola. This demonstrates nerolidol's ability to prime the plant's immune system for a more robust and effective response to a variety of attackers.

The early responses initiated by (E)-nerolidol also include a burst of hydrogen peroxide (H₂O₂), a reactive oxygen species that acts as a secondary messenger in plant defense signaling. This intricate network of signaling events ultimately fortifies the plant against future threats.

Table 1: Signaling Pathways Induced by (E)-Nerolidol in Plant Defense

| Signaling Component | Role in Plant Defense | Reference |

| MAPK (Mitogen-activated protein kinase) | Transduction of downstream signals in stress response. | |

| WRKY Transcription Factors | Regulation of gene expression related to defense responses. | |

| Jasmonic Acid (JA) | Phytohormone central to mediating defenses against herbivores and some pathogens. | |

| Abscisic Acid (ABA) | Phytohormone involved in responses to both biotic and abiotic stress. | |

| Hydrogen Peroxide (H₂O₂) Burst | Acts as a secondary messenger to amplify the defense signal. |

Function as a Herbivore-Induced Volatile for Attracting Natural Enemies

When attacked by herbivores, many plants release a specific blend of volatile organic compounds (VOCs), known as herbivore-induced plant volatiles (HIPVs). Nerolidol is a common component of these HIPV blends and plays a critical role in indirect plant defense by attracting the natural enemies of the attacking herbivores.

For example, the predatory mite Phytoseiulus persimilis is attracted to (E)-nerolidol, a compound released by plants infested with spider mites, which are prey for the predatory mite. This attraction helps to recruit predators to the site of herbivory, thereby reducing the pest population and protecting the plant. Similarly, the specialist beetle Agasicles hygrophila is attracted to its host plant, Alternanthera philoxeroides, in part due to the release of nerolidol derivatives, which increases after the plant is damaged by the beetle.

This "cry for help" is a sophisticated evolutionary adaptation that allows plants to leverage the services of other organisms in their defense. The release of nerolidol as part of the HIPV blend serves as a reliable cue for predators and parasitoids, guiding them to a source of food and, in turn, protecting the plant from further damage.

Function as a Pheromone in Insect Chemical Communication

In addition to its role in plant defense, nerolidol is also a significant component of insect chemical communication systems, where it can function as a pheromone. Pheromones are chemical signals used for communication between members of the same species, influencing behaviors such as mating and aggregation.

Specific Isomers in Sex Pheromones and Aggregation Pheromones

The specific stereoisomers of nerolidol are often crucial for their biological activity as pheromones. Both (E)-nerolidol and (Z)-nerolidol, as well as their different enantiomers, have been identified as components of sex and aggregation pheromones in various insect species.

Aggregation pheromones, which attract both males and females to a specific location for mass attack on a host plant or for mating, often contain nerolidol. For instance, certain species of bark beetles utilize nerolidol isomers as part of their aggregation pheromone blend to coordinate attacks on host trees.

The precise blend and ratio of these isomers can be species-specific, ensuring that the chemical signal is correctly interpreted by the target insect. This specificity is vital for reproductive isolation and efficient resource exploitation.

Role in Interspecific and Intraspecific Olfactory Communication

Nerolidol's role in olfactory communication extends to both intraspecific (within the same species) and interspecific (between different species) interactions. Intraspecifically, as discussed, it is a key component of sex and aggregation pheromones, mediating crucial social and reproductive behaviors.

Interspecifically, the release of nerolidol by one species can be detected by another, leading to a variety of ecological interactions. For example, a predator or parasitoid might eavesdrop on the pheromonal communication of its prey or host to locate them. Conversely, a competing species might use the pheromone of another to avoid areas that are already heavily populated. The intricate web of chemical communication involving nerolidol highlights its importance in structuring insect communities and mediating their interactions.

Signaling Molecule Functions in Microorganisms and Interspecies Interactions (e.g., Candida albicans Metabolism)

The influence of nerolidol extends to the microbial world, where it can act as a signaling molecule and modulate the behavior and metabolism of microorganisms. This is particularly evident in its interactions with the opportunistic fungal pathogen Candida albicans.

Research has shown that nerolidol can interfere with key virulence factors of C. albicans. For instance, a nerolidol-rich essential oil from Piper claussenianum was found to inhibit the transition of C. albicans from its yeast form to its more virulent hyphal form. This morphological shift is crucial for the pathogen's ability to invade host tissues. The same study also demonstrated that the essential oil could

Volatile Organic Compound (VOC) Emission and Broader Ecological Interactions

3,7,11-trimethyldodeca-1,6,10-trien-3-ol, a sesquiterpenoid alcohol commonly known as nerolidol, plays a significant role in ecological interactions as a volatile organic compound (VOC). nih.govnih.gov Emitted by a variety of plants, it functions as a chemical messenger in response to both biotic and abiotic stresses, mediating interactions between plants, insects, and pathogens. nih.govnih.govnih.gov

As a naturally occurring sesquiterpene alcohol, nerolidol is found in the essential oils of many plants, including neroli, ginger, jasmine, and tea tree. wikipedia.orgconsolidated-chemical.com Its emission is not merely a passive process; it is an active response to environmental stimuli. For instance, plants release large quantities of VOCs like nerolidol when attacked by herbivores or pathogens. nih.govresearcher.life This volatile signal can induce defense responses in undamaged parts of the same plant and in neighboring plants. nih.gov

Research has identified (E)-nerolidol as a potent signaling molecule that elicits plant defenses. nih.govresearcher.life In tea plants (Camellia sinensis), the emission of (E)-nerolidol is triggered by damage from the piercing herbivore Empoasca onukii and the pathogen Colletotrichum fructicola. nih.gov The perception of this VOC by tea plants initiates a cascade of early defense responses, including the activation of a mitogen-activated protein kinase (MAPK) and WRKY pathways, a burst of hydrogen peroxide (H₂O₂), and the induction of jasmonic acid (JA) and abscisic acid (ABA) signaling pathways. nih.govnih.govresearcher.life These actions lead to the accumulation of defense-related chemicals, ultimately enhancing the plant's resistance to both the insect pest and the fungal pathogen. nih.gov

The role of nerolidol extends to inter-plant communication. The volatilization of nerolidol from a damaged plant can be perceived by neighboring, undamaged plants, inducing resistance in them as well. nih.gov This priming effect prepares the receiving plants for potential future attacks. Furthermore, nerolidol is involved in responses to abiotic stress. Tea plants under cold stress release nerolidol, which can be absorbed by the plant and converted into a glucoside, a process that improves cold tolerance. nih.govnih.gov

Nerolidol also functions as a precursor to other important defense-related VOCs. In maize, herbivore damage stimulates an 8-fold increase in the expression of the tps1 gene, which encodes the terpene synthase 1 enzyme. mdpi.com This enzyme facilitates the conversion of (E)-nerolidol to (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), another herbivore-induced volatile that serves to protect the plant. mdpi.com

The ecological functions of nerolidol are multifaceted, acting directly against herbivores and also mediating complex signaling networks. Studies have shown that nerolidol can directly impair the growth, development, and reproductive potential of insect pests such as Spodoptera exigua and the Egyptian cotton leafworm, Spodoptera littoralis. nih.govekb.eg Its structural similarity to juvenile hormone (JH), a key insect developmental hormone, suggests it may disrupt JH-regulated physiological processes. nih.gov

The table below summarizes key research findings on the ecological interactions involving this compound.

| Emitting Organism(s) | Receiving Organism(s) | Type of Interaction | Observed Effect |

| Tea Plant (Camellia sinensis) | Tea Plant (Camellia sinensis) | Intra-plant & Plant-plant signaling (Biotic Stress) | Induces resistance against the herbivore Empoasca onukii and the pathogen Colletotrichum fructicola by activating defense pathways (JA, ABA, H₂O₂). nih.govnih.govnih.gov |

| Tea Plant (Camellia sinensis) | Tea Plant (Camellia sinensis) | Plant-plant signaling (Abiotic Stress) | Enhances cold tolerance in neighboring plants. nih.govnih.gov |

| Potato (Solanum tuberosum) exposed to Onion (Allium cepa) | Green Peach Aphid (Myzus persicae) | Plant-Insect Interaction | Increased (E)-nerolidol concentration deters aphids. nih.gov |

| Maize (Zea mays) | Herbivores | Plant-Herbivore Interaction | Nerolidol is a precursor to DMNT, a herbivore-induced volatile that protects the plant. mdpi.com |

| Various Plants | Spodoptera exigua, Spodoptera littoralis | Plant-Insect Interaction (Direct Effect) | Impairs growth, development, and reproduction of the insects. nih.govekb.eg |

Once emitted into the atmosphere, nerolidol, as a reactive sesquiterpene, is subject to chemical transformations. acs.org It reacts readily with atmospheric oxidants such as ozone (O₃), OH radicals, and NO₃ radicals, suggesting it has a relatively short atmospheric lifetime. acs.orgacs.org

Synthetic Biology and Metabolic Engineering for 3,7,11 Trimethyldodeca 1,6,10 Trien 3 Ol Production

Heterologous Expression Systems for Biosynthesis of Nerolidol (B1678203)

The selection of a suitable microbial host is a critical first step in developing a biosynthetic process. Both yeast and bacteria have been successfully engineered as chassis organisms for nerolidol production, each offering distinct advantages. acs.orgnih.gov

Engineered Yeast Strains for Enhanced Nerolidol Production

Yeast, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, are robust and well-characterized eukaryotic hosts for producing terpenes. acs.orgsysbio.se Engineering strategies in yeast focus on increasing the carbon flux through the mevalonate (B85504) (MVA) pathway, which naturally produces the precursor FPP for sterol biosynthesis. nih.govmdpi.com

Key modifications in S. cerevisiae include the overexpression of MVA pathway enzymes and the downregulation of competing pathways, such as the one leading to squalene (B77637). mdpi.comacs.org For instance, researchers constructed a yeast cell factory by overexpressing MVA pathway enzymes driven by GAL promoters and replacing the native promoter of the squalene synthase gene (ERG9) with a glucose-sensing promoter to redirect FPP from sterol synthesis toward nerolidol production. acs.org In another study, overexpression of the transcription factor HAC1 was shown to improve nerolidol production by 47.7% to a titer of 497.0 mg/L in shake flasks, likely by enhancing the transcriptional activity of GAL promoters and increasing cell vitality. nih.gov Fusing the nerolidol synthase to FPP synthase has also proven effective, with one study reporting a 59.8-fold increase in production, reaching 162.07 mg/L. usc.edu

The oleaginous yeast Y. lipolytica has also emerged as a powerful platform, benefiting from its high intracellular acetyl-CoA flux. acs.org A systematic approach combining pathway engineering and enzyme optimization in Y. lipolytica has led to some of the highest reported titers. nih.gov

| Host Organism | Key Engineering Strategies | Nerolidol Titer | Reference |

| Saccharomyces cerevisiae | Overexpression of MVA pathway; ERG9 promoter replacement; modified GAL regulation system. | 7.01 g/L | acs.org |

| Saccharomyces cerevisiae | Strengthened MVA pathway; overexpression of transcription factor HAC1. | 497.0 mg/L | nih.gov |

| Saccharomyces cerevisiae | Fusion of nerolidol synthase (NES) with FPP synthase (FPS). | 162.07 mg/L | usc.edu |

| Yarrowia lipolytica | Protein engineering of FaNES1; pathway compartmentation; enhanced acetyl-CoA supply. | 11.1 g/L | acs.orgnih.gov |

Bacterial Expression Systems (e.g., Escherichia coli) for Nerolidol Production

Escherichia coli is a widely used prokaryotic host for metabolic engineering due to its rapid growth and the availability of extensive genetic tools. nih.govpnnl.gov For nerolidol production, a key strategy involves introducing a heterologous MVA pathway to supplement the native methylerythritol 4-phosphate (MEP) pathway for precursor supply. nih.gov

Researchers have achieved high-yield biosynthesis of trans-nerolidol in E. coli by screening various nerolidol synthases and identifying the one from strawberry (Fragaria × ananassa) as the most active. nih.gov Systematic optimization, including the deletion of genes for competing pathways (e.g., lactate (B86563), acetate (B1210297), and ethanol (B145695) production) via genome editing, significantly improved titers. nih.gov This approach led to a strain that produced approximately 16 g/L of nerolidol in a two-phase fed-batch fermentation. nih.gov

In addition to E. coli, Corynebacterium glutamicum has been explored as a host. By combining metabolic engineering with media optimization, specifically refining the trace element composition, researchers increased trans-nerolidol production 15-fold, reaching a final titer of 0.41 g/L in a fed-batch fermentation. nih.govfrontiersin.org

| Host Organism | Key Engineering Strategies | Nerolidol Titer | Reference |

| Escherichia coli | Screening of nerolidol synthases; optimization of MVA pathway; genome editing to delete competing pathways. | ~16 g/L | nih.gov |

| Escherichia coli | Heterologous MVA pathway; co-expression of various pathway genes. | 1.564 mg/L | nih.gov |

| Corynebacterium glutamicum | Overexpression of MEP pathway genes; refinement of trace elements in media. | 0.41 g/L | nih.govfrontiersin.org |

Optimization of Biosynthetic Pathways in Recombinant Organisms

Achieving high titers of nerolidol requires a multi-pronged optimization strategy that goes beyond simply introducing the necessary enzymes. Fine-tuning metabolic fluxes and developing robust fermentation processes are crucial for industrial-scale production. sysbio.se

Genetic Manipulation and Genome Editing Strategies for Increased Yield

A primary goal of genetic manipulation is to maximize the pool of the FPP precursor available to the nerolidol synthase. nih.gov This is often achieved by upregulating the MVA pathway and downregulating pathways that compete for FPP. acs.org In S. cerevisiae, a common target for downregulation is the ERG9 gene, which encodes squalene synthase, the first committed step in sterol biosynthesis. acs.org By replacing the native ERG9 promoter with the glucose-sensing HXT1 promoter, carbon flux can be dynamically reallocated from sterol production to nerolidol synthesis. acs.org

In E. coli, genome editing tools like CRISPR-Cas9 have been used to systematically delete genes responsible for producing unwanted byproducts such as lactate (ldhA), pyruvate (B1213749) (poxB), and formate (B1220265) (pflB). nih.gov Eliminating these competing pathways ensures that more carbon is channeled towards the nerolidol biosynthetic pathway, leading to significantly higher yields. nih.gov Another strategy involves balancing the expression levels of different genes or pathway modules to optimize the metabolic flux towards the target compound. pnnl.gov

Fermentation Process Development for Scalable Nerolidol Production

Translating the success of engineered strains from shake flasks to large-scale bioreactors requires the development of optimized fermentation processes. researchgate.net Fed-batch fermentation is a widely used strategy to achieve high cell densities and high product titers. acs.orgfrontiersin.org

In one study, a recombinant S. cerevisiae strain produced 7.01 g/L of trans-nerolidol in a 5 L bioreactor using a fed-batch process where glucose was the sole carbon source, allowing for sequential control of gene expression between the competitive squalene and nerolidol pathways. acs.org Similarly, an engineered Y. lipolytica strain achieved a titer of 11.1 g/L of trans-nerolidol in a 5 L fed-batch fermenter using a carbon restriction approach. acs.orgnih.gov

For E. coli, a two-phase extractive fermentation strategy has been particularly effective. In this setup, an organic solvent (like dodecane) is added to the culture medium to sequester the nerolidol product in situ. This alleviates product toxicity to the cells and can simplify downstream recovery, enabling the accumulation of very high titers, such as the ~16 g/L achieved in a 4-day fermentation. nih.gov

Enzyme Engineering for Improved Nerolidol Production

In a study aimed at high-level production of trans-nerolidol in Y. lipolytica, researchers first identified that the nerolidol synthase from strawberry (Fragaria x ananassa), FaNES1, was a key bottleneck. nih.govacs.org Using homology modeling and docking studies, they performed rational protein engineering to design an optimized variant, FaNES1G498Q. This engineered enzyme led to a more than 3-fold increase in the nerolidol titer compared to the wild-type enzyme, demonstrating the power of enzyme engineering to overcome catalytic limitations. acs.org Such strategies, which focus on improving the intrinsic activity and selectivity of key enzymes, are complementary to pathway engineering and are crucial for maximizing product yields. acs.orgnih.gov

Computational and Theoretical Studies of 3,7,11 Trimethyldodeca 1,6,10 Trien 3 Ol

Molecular Modeling and Dynamics Simulations of Nerolidol (B1678203) and its Interactions

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of nerolidol and its interactions with biological systems. These computational techniques are particularly useful for understanding how nerolidol interacts with cell membranes and proteins.

Studies have shown that nerolidol can modulate the molecular dynamics of the lipid components within the plasma membranes of organisms like Leishmania. researchgate.net Molecular dynamics simulations suggest that the insertion of nerolidol into a lipid bilayer increases the fluidity of the membrane. researchgate.net This disruption of the membrane's structural integrity can lead to the leakage of cytoplasmic contents and ultimately contribute to cell death. researchgate.net The high hydrophobicity of nerolidol, a characteristic shared by sesquiterpenes, facilitates its easy penetration across the plasma membrane, allowing it to interact with intracellular proteins and organelles.

Computational studies have also explored the interactions of nerolidol with various protein targets. For instance, in silico analyses have investigated the binding affinity of nerolidol with emesis-inducing receptors and the Nrf2 protein. nih.govbiorxiv.org These studies utilize molecular docking to predict how nerolidol fits into the active sites of these proteins, providing insights into its potential pharmacological effects. nih.govbiorxiv.org Reverse pharmacophore mapping is another computational tool that has been employed to predict potential kinase targets for nerolidol, helping to elucidate its mechanisms of action at a molecular level. researchgate.net

While direct and extensive molecular dynamics simulation studies specifically detailing the force fields and energetic parameters for nerolidol are not widely published, the principles of these simulations are well-established. Such simulations typically involve:

Force Field Selection: A force field (e.g., CHARMM, AMBER, GROMOS) is chosen to define the potential energy of the system as a function of its atomic coordinates.

System Setup: A simulation box is created containing nerolidol and the interacting molecules (e.g., a lipid bilayer, a protein in aqueous solution).

Equilibration: The system is allowed to relax to a stable state at a given temperature and pressure.

Production Run: The simulation is run for an extended period to sample the conformational space and observe the dynamic interactions between nerolidol and its environment.

These simulations can provide data on binding energies, interaction patterns (e.g., hydrogen bonds, hydrophobic contacts), and changes in the structural dynamics of both nerolidol and its binding partners.

Quantum Chemical Calculations for Reaction Mechanisms of Nerolidol Biosynthesis and Degradation

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules and the mechanisms of chemical reactions. While specific, in-depth quantum chemical studies on the biosynthesis and degradation of nerolidol are limited in publicly available literature, the general principles of terpene biosynthesis provide a framework for how these calculations could be applied.

The biosynthesis of nerolidol proceeds from farnesyl diphosphate (B83284) (FPP). uniprot.org This reaction is catalyzed by a class of enzymes known as terpene synthases, specifically nerolidol synthases. researchgate.net The reaction mechanism involves the ionization of FPP to form a farnesyl cation, which can then undergo rearrangements and quenching by water to form nerolidol. nih.gov

Quantum chemical calculations can be employed to:

Model the Electronic Structure of Reactants and Intermediates: Calculate the geometries, energies, and electronic properties of FPP, the farnesyl cation, and other potential intermediates.

Determine Transition State Geometries and Energies: Identify the transition states connecting the reactants, intermediates, and products, and calculate their energies to determine the activation barriers for each step of the reaction.

Map the Reaction Pathway: Construct a potential energy surface for the reaction, providing a detailed understanding of the reaction mechanism.

For example, DFT calculations could be used to investigate the energetics of the ionization of FPP and the subsequent nucleophilic attack by a water molecule to form the hydroxyl group of nerolidol. These calculations can help to elucidate the stereoselectivity of the reaction, explaining why specific isomers of nerolidol are produced by different enzymes.

Similarly, quantum chemical calculations can be applied to study the degradation of nerolidol. These calculations can help to predict the most likely sites of metabolic attack (e.g., oxidation, hydroxylation) by calculating properties such as bond dissociation energies and electron densities. By modeling the reaction pathways of potential degradation products, it is possible to predict the metabolites that may be formed in biological systems.

While comprehensive quantum chemical studies specifically on nerolidol's reaction mechanisms are not yet prevalent, the application of these methods to similar terpene systems has proven to be highly informative. biorxiv.org

Cheminformatics and Structural Database Analysis of Nerolidol Isomers

Cheminformatics and the analysis of structural databases are crucial for understanding the diversity and properties of nerolidol isomers. Nerolidol (3,7,11-trimethyldodeca-1,6,10-trien-3-ol) possesses two sources of isomerism: a chiral center at the C-3 position and a double bond at the C-6 position. This gives rise to four distinct stereoisomers:

(3R,6E)-Nerolidol

(3S,6E)-Nerolidol

(3R,6Z)-Nerolidol

(3S,6Z)-Nerolidol

Major chemical databases such as PubChem, ChEMBL, and the NIST WebBook contain detailed information on these isomers. nih.govresearchgate.netresearchgate.net These databases provide a wealth of information that can be leveraged for cheminformatics analysis.

| Isomer | PubChem CID | IUPAC Name | InChIKey |

| (E)-Nerolidol | 5284507 | (6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | FQTLCLSUCSAZDY-SDNWHVSQSA-N |

| (Z)-Nerolidol | 5320128 | (6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | FQTLCLSUCSAZDY-KAMYIIQDSA-N |

| (3R,6Z)-Nerolidol | 12227246 | (3R,6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | FQTLCLSUCSAZDY-SZGZABIGSA-N |

This table is interactive. Click on the headers to sort.

A cheminformatic analysis of these isomers would involve comparing their computed molecular descriptors. These descriptors can be categorized into several types:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

By comparing these descriptors across the different isomers, it is possible to identify subtle differences in their physicochemical properties that may influence their biological activity. For example, differences in molecular shape and surface area can affect how each isomer binds to the active site of an enzyme.

Furthermore, analysis of these databases reveals the natural occurrence and reported activities of the different isomers. For instance, the (S)-(+)-enantiomer is more common in nature and often exists as the (S)-(E)-isomer. nih.gov Research has also been conducted on the separation of the four stereoisomers and the characterization of their distinct olfactoric properties. nih.gov

Cheminformatics tools can also be used to predict the biological activities of the different isomers through quantitative structure-activity relationship (QSAR) modeling. By building models based on the known activities of similar compounds, it is possible to predict the potential therapeutic or toxic effects of each nerolidol isomer.

Enzyme-Ligand Docking and Active Site Prediction for Nerolidol Synthases

Enzyme-ligand docking is a computational technique used to predict the binding mode of a ligand (in this case, the substrate farnesyl diphosphate, FPP) to the active site of a protein (nerolidol synthase). This method is instrumental in understanding the molecular basis of enzyme catalysis and substrate specificity.

Studies on dual-substrate linalool (B1675412)/nerolidol synthases, such as PamTps1 from Plectranthus amboinicus, have utilized homology modeling to construct a 3D model of the enzyme. researchgate.net Homology modeling predicts the structure of a protein based on its sequence similarity to a protein with a known crystal structure.

Once a model of the nerolidol synthase is obtained, the active site can be predicted using various algorithms. The active site is a hydrophobic pocket within the C-terminal domain of the enzyme. researchgate.net Key conserved motifs, such as the DDxxD motif, are crucial for the catalytic activity, primarily through the binding of Mg²⁺ ions which are essential cofactors. uniprot.org

Molecular docking simulations of FPP into the active site of nerolidol synthase have revealed important interactions that govern substrate binding and catalysis. These simulations show that:

The diphosphate moiety of FPP interacts with the Mg²⁺ ions and conserved residues within the active site. researchgate.net

The hydrophobic tail of FPP is surrounded by a number of aromatic residues, such as tryptophan and tyrosine, which line the walls of the active site cavity. researchgate.net These residues are thought to stabilize the carbocation intermediates formed during the reaction through cation-π interactions.

The size and shape of the active site cavity are key determinants of substrate specificity. Nerolidol synthases must have an active site that can accommodate the C15 FPP substrate. nih.gov

The results of docking studies can be visualized to show the specific interactions between the ligand and the protein, including hydrogen bonds and non-bonded contacts.

| Interacting Residue Type | Role in FPP Binding |

| Conserved DDxxD motif | Binds to Mg²⁺ ions, which coordinate the diphosphate group of FPP. |

| Aromatic residues (e.g., Trp, Tyr) | Line the hydrophobic active site and stabilize carbocation intermediates. |

| Other active site residues | Form hydrogen bonds and non-bonded contacts with FPP, contributing to binding affinity and specificity. |

This table is interactive. Click on the headers to sort.

Furthermore, computational approaches combining machine learning and co-evolutionary analysis have been used to predict the cation specificity of sesquiterpene synthases. biorxiv.org These methods can identify key residues within the active site that determine whether the enzyme will produce products derived from a farnesyl cation or a nerolidyl cation. This predictive power is valuable for enzyme engineering efforts aimed at producing specific terpene products.

Q & A

Q. What are the key physicochemical properties of nerolidol relevant to experimental design?

Nerolidol (C₁₅H₂₆O) is a sesquiterpene alcohol with a molecular weight of 222.37 g/mol. Key properties include:

- Density : 0.8778–0.8788 g/cm³ (cis/trans isomers)

- Refractive Index : 1.4789–1.4830 at 20°C

- Boiling Point : 145–277°C (varies with isomer and pressure)

- Solubility : Insoluble in water, miscible with organic solvents (e.g., ethanol, diethyl ether)

- Stability : Oxidizes readily; requires storage under inert gas or with stabilizers like TBC (tert-butylcatechol) to prevent degradation . Methodological Note: Use gas chromatography-mass spectrometry (GC-MS) for purity verification and isomer differentiation .

Q. How is nerolidol synthesized or isolated in laboratory settings?

Nerolidol can be:

- Extracted from natural sources : Fractional vacuum distillation (~53 Pa) of essential oils (e.g., Jasminum officinale, Chaerophyllum bulbosum) yields nerolidol-rich fractions (98–102°C range) .

- Synthesized chemically : Starting from linalool, it is converted to geranyl acetone, followed by alkynylation and hydrogenation to produce nerolidol . Methodological Note: Monitor reaction intermediates via thin-layer chromatography (TLC) and confirm stereochemistry using NMR or polarimetry .

Q. What analytical techniques are recommended for structural confirmation and isomer differentiation?

- GC-MS : Resolves cis/trans isomers based on retention times and fragmentation patterns .

- NMR Spectroscopy : Distinct signals for allylic protons (δ 5.0–5.4 ppm) and hydroxyl groups (δ 1.6–1.8 ppm) aid in structural elucidation .

- Chiral HPLC : Separates enantiomers (e.g., (3R,6E)-nerolidol) using chiral stationary phases .

Advanced Research Questions

Q. How do stereoisomers of nerolidol influence its bioactivity in neurodegenerative disease models?

The (E)-isomer (CAS 40716-66-3) demonstrates superior anticholinesterase and antioxidant activity compared to the (Z)-isomer. For example:

- Antioxidant activity : (E)-nerolidol reduces lipid peroxidation by 40% in rat brain homogenates at 50 µM .

- Anti-inflammatory effects : Inhibits NF-κB pathway activation in microglial cells (IC₅₀ = 12.3 µM) . Methodological Note: Use stereoselective synthesis or chiral resolution to isolate isomers for comparative bioassays .

Q. What challenges arise in maintaining nerolidol stability during long-term storage or in vitro assays?

- Oxidative degradation : Nerolidol oxidizes to form nerolidyl acetate or peroxides under ambient conditions.

- Mitigation strategies : Store at –20°C under argon with stabilizers (e.g., 0.1% TBC). Use fresh solutions prepared in antioxidant-containing buffers (e.g., ascorbic acid) for cell-based assays .

Q. How can researchers address discrepancies in reported pharmacological data across studies?

Variations in bioactivity (e.g., IC₅₀ values) often stem from:

- Isomeric purity : Contamination with inactive isomers (e.g., (Z)-nerolidol) reduces observed efficacy.

- Solvent effects : Nerolidol’s low water solubility necessitates careful selection of biocompatible solvents (e.g., DMSO ≤ 0.1% v/v) to avoid cytotoxicity . Methodological Note: Validate isomer ratios via GC-MS and standardize solvent systems across experiments .

Q. What are the implications of nerolidol’s volatility in plant essential oil studies?

Nerolidol’s volatility (boiling point ~145°C at 5.32 × 10⁻² kPa) necessitates:

- Headspace solid-phase microextraction (HS-SPME) : Captures volatile fractions without thermal degradation.

- Quantitative NMR (qNMR) : Provides accurate concentration measurements in complex matrices like Jasminum officinale oil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.